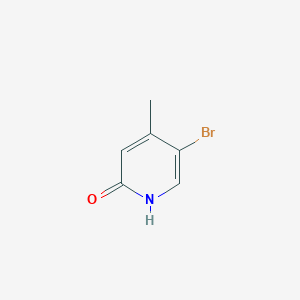

5-Bromo-2-hydroxy-4-methylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c1-4-2-6(9)8-3-5(4)7/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGNXKDNIFHZHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356137 | |

| Record name | 5-Bromo-2-hydroxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164513-38-6 | |

| Record name | 5-Bromo-2-hydroxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-hydroxy-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-hydroxy-4-methylpyridine

CAS Number: 164513-38-6

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-hydroxy-4-methylpyridine, a versatile heterocyclic compound. It serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules, finding applications in pharmaceutical and agrochemical research.[1] The presence of a bromine atom and a hydroxyl group on the pyridine ring enhances its reactivity, making it a valuable building block for developing complex molecular structures.[1] This document details its physicochemical properties, potential synthetic routes, biological significance, and safety information.

Physicochemical Properties

This compound is typically an off-white to tan crystalline solid.[1] Its key properties are summarized in the table below, compiled from various suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 164513-38-6 | [1][2] |

| Molecular Formula | C₆H₆BrNO | [1][2] |

| Molecular Weight | 188.02 g/mol | [1][2] |

| Melting Point | 192-202 °C | [1] |

| Appearance | Off-white to tan crystalline solid | [1] |

| Purity | ≥97% | [2] |

| Solubility | Slightly soluble in water | [3] |

| SMILES | Cc1cc(O)ncc1Br | |

| InChI Key | BYGNXKDNIFHZHQ-UHFFFAOYSA-N | |

| Storage | Store in a cool, dry place (0-8°C recommended) | [1][3] |

Applications in Research and Development

This compound is a key starting material and intermediate with diverse applications:

-

Pharmaceutical Development: It is extensively used as a building block in the synthesis of novel pharmaceuticals, particularly in the development of anti-inflammatory and antimicrobial agents.[1] Its derivatives have been explored for their therapeutic potential against various diseases, including cancer and bacterial infections.[1]

-

Agrochemical Chemistry: The compound is utilized in formulating agrochemicals, where it can enhance the efficacy of pesticides and herbicides, contributing to improved crop yields.[1]

-

Biochemical Research: Researchers employ this compound to investigate enzyme inhibition and receptor interactions, which provides valuable insights into biological pathways and helps identify potential therapeutic targets.[1]

-

Material Science: Its unique chemical properties are being explored for the creation of advanced materials, such as specialized polymers and coatings.[1]

Experimental Protocols & Synthesis

Proposed Synthesis of this compound

The following protocol outlines a potential two-step synthesis starting from 2-Amino-4-methylpyridine.

Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine (Precursor)

This procedure is based on the selective bromination of 2-Amino-4-methylpyridine using N-Bromosuccinimide (NBS).[4][5]

-

Materials: 2-Amino-4-methylpyridine, N-Bromosuccinimide (NBS), N,N-Dimethylformamide (DMF), Acetonitrile, Deionized Water.

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Amino-4-methylpyridine in DMF. Cool the flask to 0°C in an ice bath.[4]

-

Bromination: Prepare a solution of one equivalent of NBS in DMF. Add this solution dropwise to the cooled 2-Amino-4-methylpyridine solution, maintaining the temperature below 20°C.[4]

-

Monitoring and Workup: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, pour the reaction mixture into water to precipitate the product as a brown solid.[4][5]

-

Purification: Filter the solid using a Buchner funnel and wash thoroughly with water. Further purify the crude product by washing with acetonitrile. Filter the solid again and dry to obtain 2-Amino-5-bromo-4-methylpyridine.[4][5] The reported yield for this reaction is approximately 80%.[4]

Step 2: Synthesis of this compound

This step involves a Sandmeyer-type reaction, where the amino group of the precursor is converted to a hydroxyl group.

-

Materials: 2-Amino-5-bromo-4-methylpyridine, Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄), Water.

-

Diazotization: Disperse the 2-Amino-5-bromo-4-methylpyridine in an aqueous solution of sulfuric acid and cool the mixture to 0-5°C in an ice-salt bath. Slowly add an aqueous solution of sodium nitrite dropwise, keeping the temperature strictly controlled to form the diazonium salt.

-

Hydrolysis: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat gently (e.g., 50-60°C). The diazonium salt will hydrolyze, releasing nitrogen gas and forming the desired 2-hydroxy product.

-

Isolation and Purification: Cool the reaction mixture and neutralize it to precipitate the crude product. The solid can be collected by filtration, washed with cold water, and purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Biological Activity and Signaling Pathway Interactions

While this compound is primarily an intermediate, its structural motifs are present in molecules with significant biological activity. Derivatives of the closely related precursor, 2-Amino-5-bromo-4-methylpyridine, have been developed as potent kinase inhibitors.[5]

Inhibition of Polo-like Kinase 4 (PLK4)

A key therapeutic target for derivatives of this scaffold is Polo-like kinase 4 (PLK4), a master regulatory enzyme in the process of centriole duplication.[5] Centrioles are essential for forming the centrosomes, which organize microtubules during cell division. In many cancers, PLK4 is overexpressed, leading to centrosome amplification and genomic instability.

Inhibitors derived from the 2-amino-5-bromo-4-methylpyridine scaffold function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the PLK4 enzyme, preventing the binding of ATP and thus blocking the kinase's phosphorylating activity.[5] This inhibition disrupts the downstream signaling cascade required for centriole duplication. The cellular consequences include:

-

Inhibition of Centriole Duplication: The primary function of PLK4 is blocked.[5]

-

Cell Cycle Arrest: Cells are unable to progress through mitosis properly.

-

Apoptosis: Prolonged cell cycle arrest and mitotic failure can trigger programmed cell death.[5]

Safety and Handling

This compound is classified as an irritant and should be handled with care in a well-ventilated area or chemical fume hood.[6]

-

Hazard Classifications: Acute Toxicity (Oral), Skin Irritant, and causes serious eye damage. May cause respiratory irritation.[3]

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.[6]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of water.[7] Seek medical attention if irritation persists.[6]

To the best of current knowledge, the toxicological properties of this compound have not been fully investigated.[6] It should be handled by trained professionals only.

References

- 1. chemimpex.com [chemimpex.com]

- 2. labproinc.com [labproinc.com]

- 3. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 7. This compound | 164513-38-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to 5-Bromo-4-methyl-2(1H)-pyridinone: Chemical Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-4-methyl-2(1H)-pyridinone is a halogenated pyridinone derivative that serves as a versatile intermediate in the synthesis of a wide range of chemical entities, including pharmaceuticals, dyes, and fragrances. This technical guide provides a comprehensive overview of its chemical structure, properties, and a plausible synthetic route extrapolated from related compounds. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information on related structures to offer valuable insights for researchers. The known biological activities of the broader pyridinone class of compounds, such as antitumor, antiviral, and antibacterial effects, suggest potential avenues for the application of 5-Bromo-4-methyl-2(1H)-pyridinone in drug discovery and development.

Chemical Structure and Identification

5-Bromo-4-methyl-2(1H)-pyridinone is a heterocyclic organic compound characterized by a pyridinone core substituted with a bromine atom at the 5-position and a methyl group at the 4-position. The "(1H)" designation indicates that the hydrogen atom is located on the nitrogen atom of the pyridinone ring. The molecule exists in tautomeric equilibrium with its hydroxypyridine form, 5-Bromo-4-methyl-pyridin-2-ol.

Diagram of the Chemical Structure:

Caption: Chemical structure of 5-Bromo-4-methyl-2(1H)-pyridinone.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | 5-Bromo-4-methyl-1H-pyridin-2-one | |

| Synonyms | 5-Bromo-2-hydroxy-4-methylpyridine, 5-Bromo-4-methyl-2-pyridone | |

| CAS Number | 164513-38-6 | |

| Molecular Formula | C₆H₆BrNO | |

| Molecular Weight | 188.02 g/mol | |

| SMILES | Cc1cc(O)ncc1Br | |

| InChI Key | BYGNXKDNIFHZHQ-UHFFFAOYSA-N | |

| Melting Point | 198-202 °C |

Synthesis and Experimental Protocols

Plausible Synthetic Pathway:

Caption: Plausible synthetic pathway for 5-Bromo-4-methyl-2(1H)-pyridinone.

Experimental Protocol (Hypothetical, based on related synthesis[2])

Step 1: Synthesis of 5-Bromo-4-methyl-2-nitropyridine (Intermediate)

-

Materials: 2-Amino-5-bromo-4-methylpyridine, concentrated sulfuric acid, hydrogen peroxide.

-

Procedure:

-

Slowly add a pre-cooled mixture of concentrated sulfuric acid and hydrogen peroxide to a solution of 2-amino-5-bromo-4-methylpyridine in concentrated sulfuric acid, maintaining a low temperature (e.g., 0-15 °C).

-

After the addition is complete, allow the reaction to proceed at room temperature for a specified time.

-

Pour the reaction mixture into an ice-water mixture and adjust the pH to 7-8 with a base (e.g., NaOH) to precipitate the product.

-

Filter, wash the solid with water, and dry to obtain 5-bromo-4-methyl-2-nitropyridine.

-

Step 2: Synthesis of 5-Bromo-4-methyl-2(1H)-pyridinone (Final Product)

-

Materials: 5-Bromo-4-methyl-2-nitropyridine, a reducing agent (e.g., tin(II) chloride), hydrochloric acid, water.

-

Procedure:

-

Reduce the nitro group of 5-bromo-4-methyl-2-nitropyridine using a suitable reducing agent in an acidic medium (e.g., SnCl₂ in HCl). This will likely form the corresponding 2-amino-5-bromo-4-methylpyridine salt.

-

Hydrolyze the resulting amino-pyridine intermediate by heating in an aqueous solution. The amino group at the 2-position of the pyridine ring is susceptible to hydrolysis to the corresponding pyridone.

-

Cool the reaction mixture and isolate the precipitated 5-Bromo-4-methyl-2(1H)-pyridinone by filtration.

-

Purify the product by recrystallization from an appropriate solvent.

-

Disclaimer: This is a hypothetical protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

Spectroscopic Data (Predicted and from Related Compounds)

No experimentally verified spectroscopic data for 5-Bromo-4-methyl-2(1H)-pyridinone has been identified in the searched literature. However, data from a closely related intermediate, 5-bromo-4-methyl-2-nitropyridine, found in a patent, can provide some indication of the expected spectral features[1].

Table 2: Spectroscopic Data for the Related Intermediate 5-Bromo-4-methyl-2-nitropyridine[1]

| Technique | Observed Peaks/Signals |

| ¹H NMR (400 MHz, CDCl₃) | δ: 8.67 (s, 1H), 8.61 (s, 1H), 2.59 (s, 3H) |

| IR (KBr, cm⁻¹) | 3100, 3075, 2975, 2950, 1550, 1540, 1345, 560 |

| ESI-MS (m/z) | 217 ([M+H]⁺) |

For 5-Bromo-4-methyl-2(1H)-pyridinone, one would expect the ¹H NMR spectrum to show signals for the two aromatic protons, the methyl protons, and the N-H proton. The ¹³C NMR would show six distinct signals. The IR spectrum would be characterized by a strong carbonyl (C=O) stretching vibration and an N-H stretching band. The mass spectrum should show a molecular ion peak and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

Biological Activity and Potential Applications

While there is no specific information on the biological activity of 5-Bromo-4-methyl-2(1H)-pyridinone, the pyridinone scaffold is a well-established pharmacophore in medicinal chemistry. Pyridinone derivatives have been reported to exhibit a wide range of biological activities, including:

-

Anticancer Activity: Many pyridinone-containing compounds have shown potent antitumor effects.

-

Antiviral Activity: The pyridinone core is present in several antiviral agents, including some non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.

-

Antibacterial and Antifungal Activity: Various pyridinone derivatives have demonstrated significant antimicrobial properties.

Given these established activities for the pyridinone class, 5-Bromo-4-methyl-2(1H)-pyridinone represents a valuable starting material for the synthesis of novel bioactive molecules. The presence of the bromine atom provides a handle for further functionalization via cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening.

Potential Signaling Pathways of Interest for Derivatives:

The broad bioactivity of pyridinones suggests that their derivatives could potentially interact with a variety of biological targets. A logical workflow for investigating the mechanism of action of novel derivatives of 5-Bromo-4-methyl-2(1H)-pyridinone would involve screening against key cellular signaling pathways implicated in the diseases of interest.

Caption: A logical workflow for the biological evaluation of derivatives.

Conclusion

5-Bromo-4-methyl-2(1H)-pyridinone is a chemical intermediate with significant potential for the development of new pharmaceuticals and other commercially valuable compounds. While detailed experimental data for this specific molecule is sparse in the public domain, this guide has provided a comprehensive overview of its chemical structure and a plausible synthetic approach based on related compounds. The established broad-spectrum biological activity of the pyridinone class of molecules strongly suggests that derivatives of 5-Bromo-4-methyl-2(1H)-pyridinone are promising candidates for future drug discovery efforts. Further research is warranted to fully characterize this compound and explore its potential in various applications.

References

Physical and chemical properties of 5-Bromo-2-hydroxy-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 5-Bromo-2-hydroxy-4-methylpyridine. The information is compiled for use by researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Molecular Data

This compound, also known by its tautomeric name 5-Bromo-4-methyl-2(1H)-pyridinone, is a halogenated pyridine derivative. Its structural and molecular information is summarized below.

| Property | Value | Reference(s) |

| CAS Number | 164513-38-6 | [1][2] |

| Molecular Formula | C₆H₆BrNO | [1][2] |

| Molecular Weight | 188.02 g/mol | [2] |

| Synonyms | 5-Bromo-4-methyl-2(1H)-pyridinone, 5-Bromo-2-hydroxy-4-picoline, 5-Bromo-4-methyl-2-pyridinol, 5-Bromo-4-methyl-2-pyridone | [3][4] |

| InChI | 1S/C6H6BrNO/c1-4-2-6(9)8-3-5(4)7/h2-3H,1H3,(H,8,9) | [2] |

| SMILES | CC1=CC(O)=NC=C1Br | [1] |

Physicochemical Properties

The known physical and chemical properties of this compound are presented in the following tables. It is important to note that while some experimental data is available, other values are predicted through computational models.

Table 2.1: Physical Properties

| Property | Value | Reference(s) |

| Physical State | Solid, Off-white to tan crystalline solid | [2][5] |

| Melting Point | 198-202 °C (lit.) | [2] |

| Boiling Point | Data not available | |

| Solubility | Slightly soluble in water | [6] |

| pKa | 9.99 ± 0.10 (Predicted) |

Table 2.2: Predicted Physicochemical Properties

| Property | Value | Reference(s) |

| XlogP | 0.5 | [7] |

Spectroscopic Data

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, general synthetic routes for similar halogenated pyridines can be adapted. A plausible route involves the bromination of 2-hydroxy-4-methylpyridine.

The reactivity of this compound is characteristic of halogenated pyridones. The bromine atom at the 5-position is a key functional group that allows for a variety of chemical transformations, making this compound a versatile intermediate in organic synthesis.

Tautomerism

This compound exists in a tautomeric equilibrium with its pyridone form, 5-Bromo-4-methyl-2(1H)-pyridinone. The pyridone form is generally the more stable tautomer.

Caption: Tautomeric equilibrium between the hydroxy-pyridine and pyridone forms.

Reactivity at the Bromine Position

The bromine atom can be substituted through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of aryl, heteroaryl, or other organic moieties at this position, making it a valuable tool for building molecular complexity.

4.2.1. Experimental Protocol: Generalized Suzuki-Miyaura Coupling

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction, which can be adapted for this compound. Optimization of the catalyst, base, and solvent system may be necessary for this specific substrate.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1–1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, 2.0–3.0 eq)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

-

In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent system.

-

Heat the reaction mixture to a temperature typically ranging from 80-120 °C.

-

Monitor the reaction progress by a suitable technique such as TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Reactivity with Nucleophiles and Electrophiles

The pyridine ring is electron-deficient and can be susceptible to nucleophilic attack, although the electron-donating methyl and hydroxyl groups may modulate this reactivity. The nitrogen atom of the pyridine ring possesses a lone pair of electrons and can act as a nucleophile or a base, reacting with electrophiles.

Biological Activity and Applications in Drug Development

While there is no specific publicly available data on the biological activity of this compound itself, its structural motifs are present in many biologically active compounds. Halogenated pyridines are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[5]

Derivatives of structurally similar compounds, such as 2-amino-5-bromo-4-methylpyridine, are being investigated as scaffolds for the development of kinase inhibitors.[9] These inhibitors are designed to target the ATP-binding site of kinases, which are crucial regulators of cell signaling pathways. Dysregulation of these pathways is implicated in diseases such as cancer.

5.1. Potential as a Kinase Inhibitor Scaffold

The 2-aminopyridine moiety is a known pharmacophore that can form key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket. The bromine atom at the 5-position provides a vector for synthetic modification to explore structure-activity relationships (SAR) and optimize potency and selectivity. It is plausible that derivatives of this compound could be synthesized and evaluated for similar inhibitory activities against various kinases.

Caption: Conceptual diagram of kinase inhibition by a competitive inhibitor.

Safety and Handling

This compound is classified as a hazardous substance. The following is a summary of its GHS hazard classifications.

Table 6.1: GHS Hazard Information

| Hazard Class | Category | Reference(s) |

| Acute toxicity, Oral | 4 | [2] |

| Skin irritation | 2 | [2] |

| Serious eye damage | 1 | [2] |

| Specific target organ toxicity — Single exposure (Respiratory system) | 3 | [2] |

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye damage.

-

May cause respiratory irritation.

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[10]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[2][10]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

First Aid Measures:

-

If inhaled: Move the person to fresh air.

-

In case of skin contact: Take off contaminated clothing immediately and wash the affected area with plenty of water.

-

In case of eye contact: Rinse with pure water for at least 15 minutes.

-

If swallowed: Rinse mouth with water.[10]

In all cases of exposure, seek medical attention if symptoms persist.

Caption: Key safety and handling considerations.

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS for detailed safety information before handling this chemical.

References

- 1. rsc.org [rsc.org]

- 2. echemi.com [echemi.com]

- 3. This compound 97 164513-38-6 [sigmaaldrich.com]

- 4. This compound | 164513-38-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. scribd.com [scribd.com]

- 7. Page loading... [guidechem.com]

- 8. cmscientifica.com.br [cmscientifica.com.br]

- 9. N′-(5-Bromo-2-hydroxybenzylidene)-4-methylbenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 5-Bromo-2-hydroxy-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Bromo-2-hydroxy-4-methylpyridine. Due to a lack of publicly available quantitative solubility data for this compound, this document focuses on providing a robust framework for its experimental determination and predicted solubility profile based on its molecular structure.

Predicted Solubility Profile

While specific quantitative data is not available, the solubility of this compound in various solvents can be predicted based on the principle of "like dissolves like." The molecule possesses a polar pyridinone ring, a hydroxyl group capable of hydrogen bonding, a nonpolar methyl group, and a moderately polar bromine atom. This combination of functional groups suggests a degree of solubility in a range of solvents. The following table provides a qualitative prediction of its solubility. It is critical to note that these are estimations and require experimental verification.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Moderate to High | The hydroxyl group of the solute can act as both a hydrogen bond donor and acceptor, interacting favorably with protic solvents. The pyridine nitrogen can also participate in hydrogen bonding. Solubility in water is expected to be slight to moderate, as indicated by some sources describing it as "Slightly soluble in water"[1]. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | The polar nature of these solvents can effectively solvate the polar pyridinone ring and the carbon-bromine bond of the solute through dipole-dipole interactions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Moderate | These solvents have some polarity to interact with the solute but are less effective at solvating the polar functional groups compared to more polar solvents. |

| Nonpolar | Hexane, Toluene, Chloroform | Low to Insoluble | The overall polarity of this compound is too high for significant interaction with nonpolar solvents. The energy required to break the crystal lattice of the solid solute is not sufficiently compensated by the weak solute-solvent interactions. |

Experimental Protocol for Solubility Determination: Isothermal Equilibrium Method

The most reliable method for determining the thermodynamic (or equilibrium) solubility of a solid compound is the isothermal equilibrium (or shake-flask) method.[2] This protocol provides a standardized approach to generate accurate and reproducible solubility data.

Objective

To determine the saturation solubility of this compound in a selected solvent at a specific and constant temperature.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvent(s) (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Vials with screw caps or other sealed containers

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a known volume of the selected solvent to each vial.

-

Securely seal the vials to prevent any solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a sufficient period to ensure that equilibrium is reached.[2] This can range from 24 to 72 hours, depending on the compound and solvent system. It is recommended to determine the time to equilibrium by sampling at different time points (e.g., 24, 48, 72 hours) and confirming that the concentration of the solute in the solution remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove all undissolved solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions to generate a calibration curve.

-

Analyze the diluted sample solution and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).[2]

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal equilibrium method.

Caption: A generalized workflow for the experimental determination of solubility.

References

Spectroscopic and Synthetic Profile of 5-Bromo-2-hydroxy-4-methylpyridine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodologies, and analytical workflows for 5-Bromo-2-hydroxy-4-methylpyridine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document summarizes available spectroscopic data, details relevant experimental protocols, and presents signaling pathways and experimental workflows using Graphviz visualizations.

Physicochemical Properties

This compound, also known as 5-Bromo-4-methyl-2(1H)-pyridinone, is a solid with a melting point reported to be in the range of 198-202 °C.[1][2] Its molecular formula is C₆H₆BrNO, corresponding to a molecular weight of 188.02 g/mol .

Spectroscopic Data

Due to the limited availability of direct experimental spectroscopic data for this compound, the following tables include predicted data and data from structurally related compounds to provide an estimated spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Data of this compound and Related Compounds

| Compound | Solvent | Chemical Shift (δ) ppm |

| This compound | - | Predicted: Signals corresponding to two aromatic protons and one methyl group. The hydroxyl proton signal may be broad and its position solvent-dependent. |

| N-[5-bromo-2-methylpyridine-3-yl]acetamide[4] | CDCl₃ | 7.8 (s, 1H, pyridine), 7.38 (s, 1H, pyridine), 2.6 (s, 3H, methyl), 2.45 (s, 3H, COCH₃) |

| 5-bromo-2-methyl 4-hydroxypyridinecarboxylate[3] | DMSO-d₆ | 8.10 (s, 1H); 6.75 (s, 1H); 6.48 (s, 2H); 3.84 (s, 3H) |

Table 2: 13C NMR Data of this compound and a Related Compound

| Compound | Solvent | Chemical Shift (δ) ppm |

| This compound | - | Predicted: Six distinct signals for the six carbon atoms. The carbon bearing the hydroxyl group (C2) would be significantly deshielded. The brominated carbon (C5) would also show a characteristic shift. |

| N-[5-bromo-2-methylpyridine-3-yl]acetamide[4] | CDCl₃ + CD₃OD | 169.1, 150.0, 147.2, 127.9, 112.3, 24.1, 16.5 |

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available. However, the vibrational modes of a related compound, 5-bromo-2,3-dihydroxy pyridine, have been studied and can provide insight into the expected spectral features. Key vibrational modes would include O-H, N-H, C=O (from the pyridinone tautomer), C-H, and C-Br stretching and bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for confirming the molecular weight of this compound. The predicted mass-to-charge ratios (m/z) for various adducts are presented below based on data from PubChem.[5]

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 187.97057 |

| [M+Na]⁺ | 209.95251 |

| [M-H]⁻ | 185.95601 |

| [M+NH₄]⁺ | 204.99711 |

| [M+K]⁺ | 225.92645 |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are provided below. These protocols are based on established methods for similar compounds.

Synthesis of this compound

A potential synthetic route to this compound can be adapted from the synthesis of 5-bromo-2-hydroxy-3-nitropyridine.[6] This proposed method involves the diazotization of an amino-pyridine precursor followed by hydrolysis. A plausible precursor would be 2-amino-5-bromo-4-methylpyridine.

Materials:

-

2-amino-5-bromo-4-methylpyridine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Water (H₂O)

-

Ice

-

Sodium Hydroxide (NaOH) solution

Procedure:

-

Dissolve 2-amino-5-bromo-4-methylpyridine in concentrated sulfuric acid, maintaining a low temperature by cooling in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise to the reaction mixture while vigorously stirring and maintaining the temperature below 5 °C.

-

After the addition is complete, continue stirring the mixture at low temperature for a specified period to ensure complete diazotization.

-

Carefully pour the reaction mixture onto crushed ice to hydrolyze the diazonium salt.

-

Neutralize the acidic solution with a sodium hydroxide solution until a precipitate forms.

-

Collect the solid precipitate by filtration.

-

Wash the precipitate with cold water to remove any inorganic impurities.

-

Dry the product under vacuum to obtain this compound.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) for further purification.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

¹H NMR: Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Employ proton decoupling. A larger number of scans will be required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet-forming die and press under high pressure to form a transparent pellet.

-

-

Data Acquisition:

-

Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Analysis: Acquire the mass spectrum in both positive and negative ion modes to observe different adducts and fragmentation patterns.

Visualizations

The following diagrams, created using the DOT language, illustrate the proposed synthetic pathway and the general workflow for spectroscopic analysis.

References

- 1. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]

- 2. labproinc.com [labproinc.com]

- 3. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. PubChemLite - this compound (C6H6BrNO) [pubchemlite.lcsb.uni.lu]

- 6. prepchem.com [prepchem.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-2-hydroxy-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 5-Bromo-2-hydroxy-4-methylpyridine. Due to the limited availability of direct experimental spectra in public databases, this document presents a predicted ¹H NMR data set based on established spectroscopic principles and data from analogous compounds. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronic effects of the bromo, hydroxyl, and methyl substituents on the pyridine ring. The predicted data is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | ~6.5 - 7.0 | Singlet | 1H |

| H-6 | ~7.5 - 8.0 | Singlet | 1H |

| -CH₃ | ~2.2 - 2.5 | Singlet | 3H |

| -OH | ~10.0 - 13.0 | Broad Singlet | 1H |

Note: The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature, and it may exchange with deuterium in deuterated protic solvents.

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a standard protocol for the acquisition of a ¹H NMR spectrum of a pyridine derivative like this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can affect the chemical shifts, particularly for the hydroxyl proton.

-

Transfer the solution to a standard 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

-

The spectrum should be acquired on a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher.

-

The instrument should be properly tuned and shimmed to ensure optimal resolution and line shape.

-

A standard single-pulse experiment is typically sufficient.

-

Key acquisition parameters to consider include:

-

Pulse Width: A 90° pulse should be calibrated.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds, depending on the T₁ relaxation times of the protons.

-

Number of Scans: 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.

-

Spectral Width: A range of 0-15 ppm is generally appropriate.

-

3. Data Processing:

-

The acquired Free Induction Decay (FID) should be Fourier transformed.

-

Phase correction should be applied to obtain an absorption spectrum.

-

Baseline correction may be necessary to ensure accurate integration.

-

The spectrum should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

-

Integration of the signals should be performed to determine the relative number of protons for each resonance.

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow for the ¹H NMR analysis of this compound.

Caption: Logical workflow for ¹H NMR analysis of this compound.

This comprehensive guide provides a foundational understanding of the ¹H NMR spectrum of this compound. While the primary spectral data is a prediction, the provided experimental protocol and analytical workflow offer a robust framework for researchers and scientists working with this compound. For definitive structural confirmation, it is always recommended to acquire and interpret an experimental spectrum.

An In-depth Technical Guide to the ¹³C NMR Analysis of 5-Bromo-2-hydroxy-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 5-Bromo-2-hydroxy-4-methylpyridine. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document focuses on a predictive analysis based on established substituent effects on the pyridine ring. It also outlines a detailed experimental protocol for acquiring high-quality ¹³C NMR data for this and structurally related compounds.

Predicted ¹³C NMR Spectral Data

The chemical shifts (δ) for each carbon atom in this compound have been predicted based on the known substituent chemical shift (SCS) effects of bromo, hydroxyl (oxo), and methyl groups on a pyridine ring. The pyridone tautomer is considered the major contributor in solution. The predicted values are summarized in the table below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | 162.5 |

| C3 | 110.0 |

| C4 | 145.0 |

| C5 | 105.0 |

| C6 | 140.0 |

| CH₃ | 18.0 |

Experimental Protocol

This section details the methodology for the ¹³C NMR analysis of this compound.

1. Sample Preparation:

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to the compound's expected polarity and to avoid proton exchange with the hydroxyl group. Deuterated chloroform (CDCl₃) or methanol (CD₃OD) can also be considered depending on solubility.

-

Concentration: Prepare a solution with a concentration of 10-20 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Standard: Tetramethylsilane (TMS) is to be used as an internal standard for referencing the chemical shifts to 0 ppm.

2. NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

-

Probe: A broadband or dual-channel probe suitable for ¹³C detection.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

3. Data Acquisition:

-

Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., 'zgpg30' on Bruker instruments) should be performed.

-

Pulse Angle: A 30° pulse angle is recommended to allow for a shorter relaxation delay.

-

Spectral Width: A spectral width of approximately 250 ppm (e.g., -20 to 230 ppm) should be sufficient to cover all expected carbon signals.

-

Acquisition Time: An acquisition time of 1-2 seconds is typically adequate.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei, especially quaternary carbons.

-

Number of Scans: The number of scans will depend on the sample concentration and the spectrometer's sensitivity. A starting point of 1024 scans is reasonable, and this can be adjusted to achieve an adequate signal-to-noise ratio.

4. Data Processing:

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.0 ppm. If an internal standard is not used, the solvent peak can be used as a secondary reference (e.g., DMSO-d₆ at 39.52 ppm).

Visualizations

The following diagrams illustrate the chemical structure with predicted ¹³C NMR shifts and the logical workflow of the analytical process.

Caption: Chemical structure with predicted ¹³C NMR chemical shifts.

Caption: Logical workflow for ¹³C NMR analysis.

Mass Spectrometry Fragmentation of 5-Bromo-2-hydroxy-4-methylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pathways of 5-Bromo-2-hydroxy-4-methylpyridine. Understanding these fragmentation patterns is crucial for the structural elucidation and identification of this compound in complex matrices, a common requirement in pharmaceutical research and development. This document outlines the predicted fragmentation mechanisms under electron ionization (EI), summarizes key quantitative data, and provides a generalized experimental protocol for mass spectrometric analysis.

Introduction to the Mass Spectrometry of Substituted Pyridines

Substituted pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry. Their mass spectrometric behavior is influenced by the nature and position of the substituents on the pyridine ring. This compound exists in a tautomeric equilibrium with its 2-pyridone form, 5-Bromo-4-methyl-2(1H)-pyridinone. Under typical electron ionization (EI) conditions, the fragmentation of the molecular ion provides a characteristic fingerprint that can be used for its identification.

The presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (M and M+2), corresponding to the 79Br and 81Br isotopes. The fragmentation is generally initiated by the loss of the most labile substituents or through characteristic ring cleavages.

Predicted Electron Ionization (EI) Fragmentation Pathways

The fragmentation of this compound is predicted to proceed through several key pathways, primarily driven by the loss of the bromine atom, cleavage of the methyl group, and fragmentation of the pyridone ring. The molecular ion of this compound (C6H6BrNO) has a nominal molecular weight of 187/189 g/mol .

Initial Fragmentation Steps:

-

Loss of Bromine: A primary fragmentation pathway is expected to be the cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br). This would result in a fragment ion at m/z 108.

-

Loss of Carbon Monoxide (from the pyridone tautomer): The 2-pyridone tautomer can undergo a characteristic loss of a neutral carbon monoxide (CO) molecule, a common fragmentation for such structures. This would lead to a fragment ion at m/z 159/161.

-

Loss of a Methyl Radical: Cleavage of the C-CH3 bond can result in the loss of a methyl radical (•CH3), yielding a fragment ion at m/z 172/174.

Secondary Fragmentation:

Subsequent fragmentation of the primary fragment ions can lead to a cascade of smaller ions, providing further structural information. For example, the [M-Br]+ ion (m/z 108) could further lose a molecule of carbon monoxide to yield a fragment at m/z 80.

Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound under electron ionization mass spectrometry. The relative abundances are estimations based on the general fragmentation patterns of similar compounds and should be experimentally verified.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Description of Neutral Loss |

| 187/189 | [C6H6BrNO]+• | Molecular Ion |

| 172/174 | [C5H3BrNO]+• | Loss of •CH3 |

| 159/161 | [C5H6Br_N_]+• | Loss of CO |

| 108 | [C6H6NO]+ | Loss of •Br |

| 80 | [C5H6N]+ | Loss of •Br and CO |

Experimental Protocol for Mass Spectrometry Analysis

The following is a generalized protocol for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

4.1. Sample Preparation

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution as necessary to achieve an appropriate concentration for GC-MS analysis (typically in the low µg/mL range).

4.2. Instrumentation and Parameters

-

Gas Chromatograph (GC):

-

Injection Port Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes. (This program should be optimized for the specific instrument and column).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Solvent Delay: Set appropriately to avoid filament damage from the solvent peak.

-

4.3. Data Acquisition and Analysis

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

-

Analyze the mass spectrum to identify the molecular ion and the major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern and any available library spectra.

Visualizing the Fragmentation Pathway

The following diagram illustrates the primary predicted fragmentation pathways of this compound under electron ionization.

Caption: Predicted EI fragmentation of this compound.

Logical Workflow for Analysis

The following diagram outlines the logical workflow for the mass spectrometric analysis and identification of this compound.

Caption: Workflow for MS analysis and identification.

FT-IR spectrum of 5-Bromo-2-hydroxy-4-methylpyridine

An In-depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Spectrum of 5-Bromo-2-hydroxy-4-methylpyridine

Introduction

This compound, also known by its tautomeric name 5-Bromo-4-methyl-2(1H)-pyridinone, is a versatile heterocyclic compound. It serves as a crucial intermediate and building block in various fields, particularly in pharmaceutical development and agricultural chemistry.[1] Its unique structure, featuring a pyridine ring with bromo, hydroxyl, and methyl substituents, makes it a valuable precursor for synthesizing biologically active molecules, including anti-inflammatory and antimicrobial agents.[1] This technical guide provides a comprehensive analysis of the theoretical Fourier-Transform Infrared (FT-IR) spectrum of this compound, detailed experimental protocols for its analysis, and its relevance for researchers and drug development professionals.

Molecular Structure and Tautomerism

A key characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding 2-pyridone form. This equilibrium is fundamental to understanding the molecule's reactivity and its spectral properties. The FT-IR spectrum will exhibit characteristic bands corresponding to both the hydroxyl (-OH) form and the pyridone (C=O and N-H) form, with the equilibrium often favoring the pyridone tautomer.

Theoretical FT-IR Spectral Data and Interpretation

Table 1: Predicted FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~3270 | Weak-Medium | N-H Stretch | Pyridone N-H |

| ~3110 | Weak | C-H Stretch | Aromatic C-H |

| ~2950 | Weak | C-H Stretch | Methyl (CH₃) |

| ~1680 | Strong | C=O Stretch (Amide I) | Pyridone C=O |

| ~1640 | Medium | C=C Stretch | Pyridine Ring |

| ~1580 | Medium | N-H In-plane Bend | Pyridone N-H |

| ~1460 | Medium | C-H Bend (Asymmetric) | Methyl (CH₃) |

| ~1380 | Medium | C-H Bend (Symmetric) | Methyl (CH₃) |

| ~1300 | Medium | C-OH Stretch | Hydroxyl C-O |

| ~1000-1250 | Medium-Weak | C-H In-plane Bend | Aromatic C-H |

| ~700-900 | Medium | C-H Out-of-plane Bend | Aromatic C-H |

| ~570 | Medium-Weak | C=O In-plane Bend | Pyridone C=O |

| ~510 | Medium-Weak | C-Br Stretch | Bromo C-Br |

Key Spectral Features:

-

N-H/O-H Stretching Region (3200-3400 cm⁻¹): The presence of the pyridone tautomer would result in a band around 3270 cm⁻¹ corresponding to the N-H stretching vibration. Any contribution from the O-H stretch of the hydroxy form would likely appear as a broader band in this region.

-

C-H Stretching Region (2900-3150 cm⁻¹): Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.[2]

-

Carbonyl Stretching (1680 cm⁻¹): The most prominent peak is anticipated to be a strong absorption around 1680 cm⁻¹, characteristic of the C=O stretching mode of the 2-pyridone ring. This band is a key indicator of the dominant tautomeric form.

-

Fingerprint Region (below 1600 cm⁻¹): This region contains a wealth of information. Key bands include the C=C stretching of the pyridine ring, N-H bending vibrations, C-H bending from the methyl group, and the C-OH stretch. The C-Br stretching vibration is expected at a lower frequency, typically around 500-600 cm⁻¹.[3]

Experimental Protocols for FT-IR Analysis

The following protocol outlines the standard procedure for obtaining an FT-IR spectrum of a solid sample like this compound using the KBr pellet technique.[4]

1. Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer is used, equipped with a source (e.g., glowing black-body), an interferometer (e.g., Michelson), a KBr beam splitter, and a detector (e.g., DTGS).[5][6][7]

2. Sample Preparation (KBr Pellet Method):

-

Drying: Dry approximately 2 mg of the sample and 200 mg of spectroscopic grade Potassium Bromide (KBr) to remove any moisture, which can interfere with the spectrum.[4]

-

Grinding: Thoroughly grind the sample and KBr together in an agate mortar and pestle. The goal is to achieve a uniform, fine powder with a particle size of less than 2 µm to minimize light scattering.[4]

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent, or translucent pellet.[4] KBr is used because it does not absorb light in the mid-IR range.[8]

3. Data Acquisition:

-

Background Spectrum: Place the empty pellet holder or a pure KBr pellet in the sample compartment. Purge the chamber with nitrogen gas to reduce atmospheric interference from CO₂ and water vapor.[9] Collect a background spectrum; this will be subtracted from the sample spectrum.[4][6]

-

Sample Spectrum: Place the KBr pellet containing the sample in the holder inside the sample compartment.[9]

-

Parameters: Set the desired spectral range (e.g., 4000–400 cm⁻¹), resolution (e.g., 4 cm⁻¹), and number of scans (e.g., 32-64 scans are co-added to improve the signal-to-noise ratio).[7]

-

Collection: Initiate the scan to collect the sample interferogram.[5]

4. Data Processing:

-

The instrument's software performs a Fourier transform on the interferogram to convert the data from the time domain to the frequency domain.[6]

-

The sample spectrum is then ratioed against the background spectrum to generate the final transmittance or absorbance spectrum, which is free from instrumental and atmospheric absorptions.[6]

Experimental Workflow

The process of obtaining an FT-IR spectrum can be visualized as a clear workflow from sample preparation to final data analysis.

Conclusion

The provides a unique "chemical fingerprint" essential for its identification and characterization.[8] The analysis, heavily influenced by the pyridone-pyridinol tautomerism, is expected to show a strong carbonyl absorption around 1680 cm⁻¹, alongside characteristic bands for N-H, C-H, C=C, and C-Br vibrations. For researchers in drug discovery and chemical synthesis, understanding these spectral features is critical for verifying molecular structure, assessing purity, and monitoring reaction progress. The detailed protocol and workflow provided herein offer a robust framework for obtaining high-quality spectral data for this and similar heterocyclic compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. researchgate.net [researchgate.net]

- 4. FT-IR Analysis Technique Overview | MtoZ Biolabs [mtoz-biolabs.com]

- 5. IR Spectroscopy and FTIR Spectroscopy: How an FTIR Spectrometer Works and FTIR Analysis | Technology Networks [technologynetworks.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. benchchem.com [benchchem.com]

- 8. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 9. mse.washington.edu [mse.washington.edu]

Tautomerism of 5-Bromo-2-hydroxy-4-methylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Tautomerism in 2-Hydroxypyridines

The tautomerism between 2-hydroxypyridine and its corresponding 2-pyridone form is a well-documented phenomenon in heterocyclic chemistry.[1][2] This prototropic tautomerism involves the intramolecular migration of a proton between the exocyclic oxygen and the ring nitrogen atom. The equilibrium is influenced by several factors, including the electronic nature of substituents on the pyridine ring and the polarity of the solvent.[3][4] Generally, the pyridone form is favored in polar solvents due to its higher dipole moment, while the hydroxy form can be more prevalent in the gas phase or nonpolar solvents.[2]

For 5-Bromo-2-hydroxy-4-methylpyridine, the presence of an electron-withdrawing bromine atom at the 5-position and an electron-donating methyl group at the 4-position is expected to modulate the electronic distribution within the ring and thereby influence the tautomeric equilibrium.

Tautomeric Equilibrium of this compound

The tautomeric equilibrium of this compound involves the two structures shown below: the hydroxy form (this compound) and the pyridone form (5-Bromo-4-methyl-2(1H)-pyridinone).

Caption: Tautomeric equilibrium between the hydroxy and pyridone forms.

Predicted Quantitative Data

Direct experimental determination of the tautomeric equilibrium for this compound is not extensively reported. However, based on the known effects of substituents and solvents on the 2-hydroxypyridine/2-pyridone equilibrium, we can predict the following trends. The electron-withdrawing nature of the bromine atom is expected to favor the pyridone form. The data presented in Table 1 are predictive and should be confirmed by experimental or computational studies.

Table 1: Predicted Tautomer Ratios and Gibbs Free Energy Differences for this compound in Various Solvents at 298 K

| Solvent | Dielectric Constant (ε) | Predicted Predominant Tautomer | Predicted % Pyridone Form | Predicted % Hydroxy Form | Predicted ΔG (kJ/mol) |

| Gas Phase | 1 | Hydroxy | 30 - 40 | 60 - 70 | +1.0 to +2.5 |

| Cyclohexane | 2.0 | Hydroxy/Pyridone | 40 - 60 | 40 - 60 | -0.5 to +0.5 |

| Chloroform | 4.8 | Pyridone | 60 - 80 | 20 - 40 | -1.5 to -4.0 |

| Ethanol | 24.6 | Pyridone | > 90 | < 10 | < -5.0 |

| Water | 80.1 | Pyridone | > 95 | < 5 | < -7.0 |

Proposed Experimental Protocols

UV/Vis Spectroscopic Analysis

UV/Vis spectroscopy is a powerful technique for quantifying tautomeric equilibria, as the hydroxy and pyridone forms typically exhibit distinct absorption maxima.

Methodology:

-

Sample Preparation:

-

Prepare stock solutions of this compound in a range of solvents with varying polarities (e.g., cyclohexane, chloroform, ethanol, water).

-

Prepare solutions of the "fixed" tautomers: 5-Bromo-2-methoxy-4-methylpyridine (representing the hydroxy form) and 5-Bromo-1,4-dimethyl-2(1H)-pyridinone (representing the pyridone form) in the same solvents.

-

-

Data Acquisition:

-

Record the UV/Vis absorption spectra of all solutions over a wavelength range of 200-400 nm.

-

-

Data Analysis:

-

Determine the molar extinction coefficients (ε) for the fixed tautomers at their respective absorption maxima (λmax).

-

The percentage of each tautomer in the equilibrium mixture can be calculated using the following equations:

-

% Pyridone = [(εobs - εhydroxy) / (εpyridone - εhydroxy)] x 100

-

% Hydroxy = 100 - % Pyridone

-

-

The equilibrium constant (KT) is then calculated as: KT = [% Pyridone] / [% Hydroxy]

-

The Gibbs free energy difference (ΔG) can be determined using: ΔG = -RT ln(KT)

-

Caption: Workflow for UV/Vis spectroscopic analysis of tautomerism.

NMR Spectroscopic Analysis

1H and 13C NMR spectroscopy can provide valuable information about the predominant tautomeric form in solution. The chemical shifts of the ring protons and carbons are sensitive to the electronic environment, which differs significantly between the hydroxy and pyridone forms.

Methodology:

-

Sample Preparation:

-

Dissolve this compound in various deuterated solvents (e.g., CDCl3, DMSO-d6, D2O).

-

Prepare samples of the fixed tautomers for comparison.

-

-

Data Acquisition:

-

Acquire 1H and 13C NMR spectra for all samples.

-

-

Data Analysis:

-

Compare the chemical shifts of the sample with those of the fixed tautomers to qualitatively identify the major tautomer.

-

For quantitative analysis, if separate signals for both tautomers are observed (slow exchange), the ratio can be determined by integrating the corresponding peaks.

-

If a single set of averaged signals is observed (fast exchange), the position of these signals can be used to estimate the tautomer ratio if the chemical shifts of the pure tautomers are known.

-

Computational Workflow for Theoretical Prediction

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the relative stabilities of tautomers.

Caption: Computational workflow for predicting tautomeric equilibrium.

Conclusion

The tautomerism of this compound is a crucial aspect of its chemical identity, influencing its properties and potential applications. This guide provides a predictive framework based on established principles for substituted 2-hydroxypyridines. While the pyridone form is anticipated to be dominant in polar solvents, experimental verification through the detailed spectroscopic protocols outlined herein is essential. Furthermore, the proposed computational workflow offers a robust method for obtaining theoretical insights into the tautomeric equilibrium. The information and methodologies presented in this document are intended to serve as a valuable resource for researchers in the fields of chemistry and drug development.

References

The Emerging Therapeutic Potential of 5-Bromo-2-hydroxy-4-methylpyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its versatile biological activity.[1][2][3] This technical guide focuses on the untapped potential of a specific, yet promising, pyridine derivative: 5-Bromo-2-hydroxy-4-methylpyridine. While direct research on this scaffold is in its nascent stages, this paper will provide an in-depth analysis of its potential biological activities by drawing parallels with structurally related compounds. We will explore the prospective anticancer, anti-inflammatory, and antimicrobial properties of its derivatives, underpinned by detailed mechanistic insights, comprehensive experimental protocols, and a forward-looking perspective for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the this compound Scaffold

The this compound core, also known as 5-bromo-4-methyl-2(1H)-pyridinone, is a unique molecular architecture offering several strategic advantages for medicinal chemistry. The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki and Heck couplings, enabling the introduction of diverse aryl and heteroaryl substituents to probe structure-activity relationships (SAR). The 2-hydroxy group (in tautomeric equilibrium with the 2-pyridone form) is a known pharmacophore, particularly for its metal-chelating properties, which can be pivotal for certain biological activities. The 4-methyl group provides a point for steric and electronic modulation of the pyridine ring.

This guide will systematically explore the latent therapeutic promise of derivatives stemming from this core structure, focusing on three key areas of biological investigation: oncology, inflammation, and infectious diseases.

Potential Anticancer Activity: Targeting Cellular Proliferation

Pyridine-containing compounds have demonstrated significant potential as anticancer agents, often through the inhibition of key signaling pathways involved in cell growth and proliferation.[4][5]

Proposed Mechanism of Action: Kinase Inhibition

A prominent mechanism by which pyridine derivatives exert their anticancer effects is through the inhibition of protein kinases.[4][6][7][8] Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyridine scaffold can act as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent and selective inhibition.

Derivatives of this compound can be designed to mimic the ATP molecule, competing for its binding site in the kinase domain. The introduction of various substituents via the bromo position can be tailored to interact with specific amino acid residues in the kinase active site, thereby enhancing potency and selectivity.

Caption: Figure 1: Proposed mechanism of kinase inhibition.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare stock solutions of the this compound derivatives in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations. Treat the cells with the compounds for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Comparative Cytotoxicity

The cytotoxic activity of novel derivatives should be presented in a clear, tabular format for easy comparison.

| Derivative ID | Modification at 5-position | Cancer Cell Line | IC₅₀ (µM) |

| Lead Compound | Bromo | MCF-7 | >100 |

| Derivative 1 | Phenyl | MCF-7 | 15.2 |

| Derivative 2 | 4-Fluorophenyl | MCF-7 | 8.7 |

| Derivative 3 | Thienyl | MCF-7 | 12.5 |

| Doxorubicin | (Positive Control) | MCF-7 | 0.8 |

Potential Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases, including autoimmune disorders and cancer. Hydroxypyridine derivatives have shown promise as anti-inflammatory agents, primarily through their ability to chelate iron.[9][10][11]

Proposed Mechanism of Action: Iron Chelation

Excess iron can catalyze the formation of reactive oxygen species (ROS) through the Fenton reaction, leading to oxidative stress and tissue damage, which are key drivers of inflammation.[9][11] The 2-hydroxy-pyridine moiety in the this compound scaffold is a bidentate chelator, capable of binding to ferric iron (Fe³⁺). By sequestering excess iron, these derivatives can prevent the formation of ROS and thereby mitigate the inflammatory response.

Caption: Figure 2: Proposed anti-inflammatory mechanism via iron chelation.

Experimental Protocol: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.

Methodology:

-

Animal Model: Use male Wistar rats (150-200 g).

-

Compound Administration: Administer the test derivatives (e.g., 10, 20, 40 mg/kg) and a vehicle control (e.g., 0.5% carboxymethyl cellulose) orally or intraperitoneally. A positive control group should receive a standard anti-inflammatory drug like indomethacin (10 mg/kg).

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Data Presentation: Edema Inhibition

The results of the anti-inflammatory assay should be presented in a table showing the time-dependent inhibition of paw edema.

| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3 hours |

| Vehicle Control | - | 0 |

| Derivative 4 | 20 | 35.2 |

| Derivative 5 | 20 | 48.6 |

| Derivative 6 | 20 | 41.9 |

| Indomethacin | 10 | 62.5 |

Potential Antimicrobial Activity: Combating Pathogenic Microbes

The presence of a halogen, such as bromine, on a heterocyclic ring is a common feature in many antimicrobial agents.[1][2][3] This suggests that derivatives of this compound could possess valuable antimicrobial properties.

Proposed Mechanism of Action

The precise mechanism of action for brominated pyridine derivatives can vary. Potential mechanisms include:

-

Membrane Disruption: The lipophilic nature of the pyridine ring combined with the polar hydroxy group could allow the molecule to intercalate into the bacterial cell membrane, disrupting its integrity and leading to cell death.

-

Enzyme Inhibition: The pyridine scaffold could interact with essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase, inhibiting their function and preventing bacterial replication.

-

Metal Ion Chelation: Similar to the anti-inflammatory mechanism, chelation of essential metal ions like iron or zinc could disrupt bacterial metabolic processes.

Caption: Figure 3: Experimental workflow for antimicrobial evaluation.

Experimental Protocol: Antimicrobial Susceptibility Testing

A. Disk Diffusion Assay (Qualitative)

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusted to a 0.5 McFarland standard.

-

Plate Inoculation: Evenly swab the surface of Mueller-Hinton agar plates with the prepared inoculum.

-

Disk Application: Impregnate sterile paper disks with a known concentration of the test compounds and place them on the agar surface.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk.

B. Broth Microdilution Assay (Quantitative - for Minimum Inhibitory Concentration, MIC)

-

Compound Dilution: Perform serial twofold dilutions of the test compounds in Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculation: Add a standardized bacterial suspension to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-